molecular formula C25H28N6O2 B2503728 (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[3-(2-pyrazol-1-ylpropanoylamino)phenyl]prop-2-enamide CAS No. 1173320-93-8

(E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[3-(2-pyrazol-1-ylpropanoylamino)phenyl]prop-2-enamide

Cat. No.: B2503728
CAS No.: 1173320-93-8
M. Wt: 444.539
InChI Key: JAZPJGHCWBEVHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[3-(2-pyrazol-1-ylpropanoylamino)phenyl]prop-2-enamide is a useful research compound. Its molecular formula is C25H28N6O2 and its molecular weight is 444.539. The purity is usually 95%.
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Scientific Research Applications

Polymer Chemistry and Material Science

New Soluble Polyamides and Polyimides : Research involving aromatic polyamides and polyimides containing pendent pyrazole rings with amino and cyano groups has shown the development of materials with significant thermal stability and solubility in various organic solvents. These materials do not show glass transition temperatures before degradation, suggesting their potential for high-temperature applications. The presence of pendent amino and cyano groups on the pyrazole ring indicates the versatility of incorporating similar functional groups into polymers for enhanced properties (Kim et al., 2016).

Heterocyclic Chemistry and Drug Design

Synthesis and Antitumor Activity : Novel pyrimidiopyrazole derivatives have been synthesized and demonstrated outstanding in vitro antitumor activity against the HepG2 cell line. The use of compounds with cyano and pyrazole functionalities suggests the potential for designing molecules with significant biological activities. Molecular docking studies indicate that these compounds could interact effectively with biological targets, providing a foundation for the development of new therapeutic agents (Fahim et al., 2019).

Synthetic Chemistry and Methodology

Convenient Synthesis of Heterocycles : The synthesis of 2H‐Pyran‐2‐ones, fused Pyran‐2‐ones, and Pyridones bearing a thiazole moiety demonstrates the utility of cyano and amino functional groups in generating diverse heterocyclic compounds. This research showcases the potential for creating a wide range of chemical structures, which could be applied to the development of new materials, pharmaceuticals, and chemical intermediates (Bondock et al., 2014).

Optical Materials

Broadband Nonlinear Optical Material : Asymmetric pyrene derivatives synthesized for nonlinear refraction studies indicate the potential of structurally complex molecules for optical applications. These compounds exhibit positive third-order nonlinear refractive indices and high linear transmission across a broad wavelength range, suggesting that molecules with similar structural features could be optimized for use in optical devices (Wu et al., 2017).

Properties

IUPAC Name

(E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[3-(2-pyrazol-1-ylpropanoylamino)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6O2/c1-5-11-30-17(2)13-20(18(30)3)14-21(16-26)25(33)29-23-9-6-8-22(15-23)28-24(32)19(4)31-12-7-10-27-31/h6-10,12-15,19H,5,11H2,1-4H3,(H,28,32)(H,29,33)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAZPJGHCWBEVHM-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC(=C1C)C=C(C#N)C(=O)NC2=CC=CC(=C2)NC(=O)C(C)N3C=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C(=CC(=C1C)/C=C(\C#N)/C(=O)NC2=CC=CC(=C2)NC(=O)C(C)N3C=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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